![molecular formula C14H12ClN5O B292221 3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one](/img/structure/B292221.png)
3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-chlorophenyl)azo-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazolopyrimidine derivative and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Agents
- Novel pyrazole derivatives containing the pyrazolo[1,5-a]pyrimidine structure have shown significant potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) found that some synthesized compounds exhibited higher anticancer activity than the reference drug, doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
- Harden, Quinn, and Scammells (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine and found that these compounds exhibited affinity for A1 adenosine receptors. The study demonstrated the importance of substituent positioning for receptor affinity (Harden, Quinn, & Scammells, 1991).
Serotonin Receptor Antagonists
- A series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines were synthesized by Ivachtchenko et al. (2011), displaying potent antagonistic activity against the 5-HT(6) serotonin receptors. The study highlighted the impact of different substituents on their antagonistic activity (Ivachtchenko et al., 2011).
Antiulcer Activity
- Doria et al. (1986) synthesized pyrazolo[1,5-a]pyrimidine-7-ones and evaluated them for the inhibition of stress-induced gastric ulcers in rats. They found that several molecules, including a compound with a 3-chlorophenyl group, were very active in preventing ulcers (Doria et al., 1986).
Herbicidal Activity
- Luo, Zhao, Zheng, and Wang (2017) developed pyrazolo[3,4-d]pyrimidine-4-one derivatives showing promising herbicidal activity against certain plant species at specific dosages (Luo, Zhao, Zheng, & Wang, 2017).
Propiedades
Fórmula molecular |
C14H12ClN5O |
|---|---|
Peso molecular |
301.73 g/mol |
Nombre IUPAC |
3-[(3-chlorophenyl)diazenyl]-5,7-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-2-one |
InChI |
InChI=1S/C14H12ClN5O/c1-8-6-9(2)20-13(16-8)12(14(21)19-20)18-17-11-5-3-4-10(15)7-11/h3-7H,1-2H3,(H,19,21) |
Clave InChI |
VIOLTJJTQCXMOC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC(=CC=C3)Cl)C |
SMILES canónico |
CC1=CC(=NC2=C(C(=O)NN12)N=NC3=CC(=CC=C3)Cl)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-7-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarbonitrile](/img/structure/B292139.png)
![Ethyl 6-cyano-1-(4-fluorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292140.png)
![Ethyl 6-cyano-5-oxo-1-phenyl-7-(2-phenylethyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292144.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(2-thienyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292146.png)
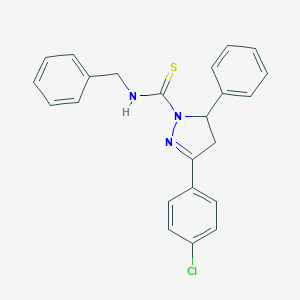
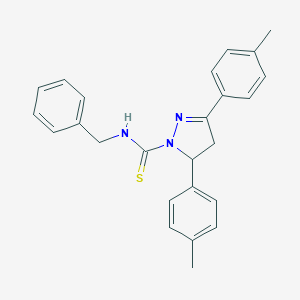
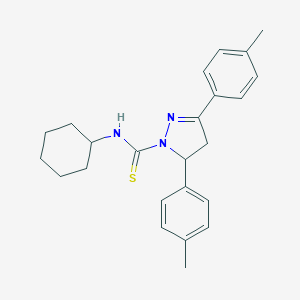
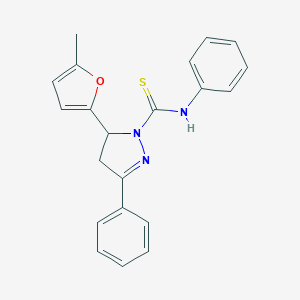
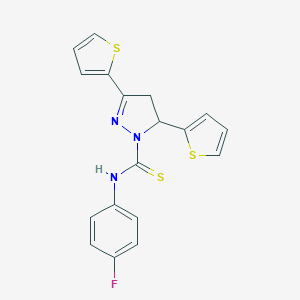
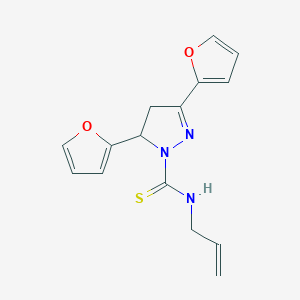
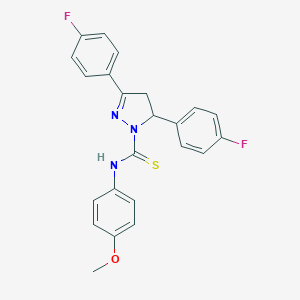
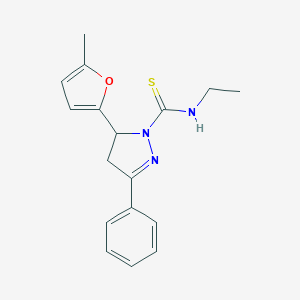
![3,5-di(2-furyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B292160.png)
